molecular formula C16H16ClN B1438040 1-Benzyl-3,4-dihydroisoquinoline hydrochloride CAS No. 26323-31-9

1-Benzyl-3,4-dihydroisoquinoline hydrochloride

Cat. No. B1438040
CAS RN: 26323-31-9
M. Wt: 257.76 g/mol
InChI Key: WQQZXCXGKCQGFU-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dihydroisoquinoline hydrochloride, also known as BDHQ, is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. It has a linear formula of C16H16ClN and a molecular weight of 257.766 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, one study describes a synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives. The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another study reports a photo-driven traceless group directed electron–donor–acceptor (EDA) complex reaction, which resulted in a series of novel 1-benzyl/allyl-3,4-dihydroisoquinoline compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 3,4-dihydroisoquinoline ring, with a hydrochloride group attached to the nitrogen atom of the ring .


Physical And Chemical Properties Analysis

This compound has a linear formula of C16H16ClN and a molecular weight of 257.766 . Other physical and chemical properties are not well-documented.

Scientific Research Applications

Antiarrhythmic Activity

1-Benzyl-3,4-dihydroisoquinoline hydrochloride derivatives have been studied for their potential antiarrhythmic activity. Specifically, the hydrochlorides of these compounds were tested in a calcium chloride model, revealing significant antiarrhythmic properties. Isoquinolines with cycloalkanone fragments like cyclopentanone and cyclohexanone showed the highest antiarrhythmic index, surpassing the value for lidocaine (Mikhailovskii et al., 2017).

Antitumor Properties

In the context of cancer research, derivatives of 1-Benzyl-3,4-dihydroisoquinoline have been synthesized and tested for their ability to disrupt the cell cycle, particularly by arresting cells in the G1 phase. This was specifically observed in leukemia L 1210 cell lines. Certain structural features, such as an alpha-ketoimine moiety and hydrophobic groups at specific positions, were identified as crucial for potent antiproliferative activity (Bermejo et al., 2002).

Synthesis of Lamellarin U and G Trimethyl Ether

1-Benzyl-3,4-dihydroisoquinolines have been utilized as starting materials in the synthesis of complex organic compounds like lamellarin U and lamellarin G trimethyl ether. These syntheses highlight the versatility of these compounds in facilitating the introduction of acid-sensitive protecting groups, which are challenging under classical reaction conditions (Liermann & Opatz, 2008).

Analgesic and Anthelmintic Activities

Studies have also explored the potential of this compound derivatives in analgesic and anthelmintic applications. Specifically, hydrochlorides of certain isoquinolines exhibited significant analgesic effects in tests like the hot-plate and acetic-acid-induced writhing tests. Additionally, some derivatives displayed anthelmintic and insecticidal activities, surpassing the effectiveness of known agents like pyrantel and imidacloprid (Mikhailovskii et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as monoamine oxidase (mao)-a and-b, acetylcholine esterase (ache), and butyrylcholine esterase (bche) . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters, and AChE and BChE involved in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom and oxygen atom that can act as hydrogen bond donor/acceptor sites . This interaction could lead to changes in the conformation and function of the target enzymes, potentially inhibiting their activity.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3,4-dihydroisoquinoline hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase (MAO)-A and MAO-B, which are enzymes involved in the breakdown of neurotransmitters . Additionally, it interacts with acetylcholine esterase (AChE) and butyrylcholine esterase (BChE), enzymes that hydrolyze acetylcholine and butyrylcholine, respectively . These interactions suggest that this compound may influence neurotransmitter levels and cholinergic signaling.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-A and MAO-B can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can impact cell signaling and gene expression . Additionally, its interaction with AChE and BChE can affect cholinergic signaling, which is crucial for neuronal communication and muscle contraction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of MAO-A and MAO-B, inhibiting their activity and preventing the breakdown of neurotransmitters . Similarly, it binds to AChE and BChE, inhibiting their hydrolytic activity on acetylcholine and butyrylcholine . These binding interactions result in increased levels of neurotransmitters and cholinergic signaling molecules, which can alter gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of MAO and cholinesterase activities, which may have long-term implications for neurotransmitter levels and cellular signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit MAO and cholinesterase activities without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound’s metabolism can lead to the formation of metabolites that may have different biochemical properties and effects . Additionally, its interaction with cofactors such as NADH and FAD can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Its subcellular localization can also impact its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-benzyl-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZXCXGKCQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662282
Record name 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26323-31-9
Record name NSC78477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78477
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Record name 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3,4-dihydroisoquinoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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